molecular formula C22H23N5O5 B2536679 7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-44-4

7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2536679
CAS RN: 538320-44-4
M. Wt: 437.456
InChI Key: LLBQJWLYMCTRBB-UHFFFAOYSA-N
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Description

The compound “7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of 1,2,4-triazoles . Triazoles are known for their multidirectional biological activity and have been studied for their antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . The choice of substituents can also make the triazole ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Scientific Research Applications

Synthesis and Biological Activity The scientific research applications of the specified compound encompass its synthesis and evaluation for various biological activities. For instance, the compound belongs to a broader class of triazolopyrimidines, which have been synthesized and characterized for antimicrobial and antioxidant activities. A study by V. P. Gilava et al. (2020) described the potent synthesis of triazolopyrimidines, including the evaluation of their antimicrobial and antioxidant properties. This research highlights the compound's potential use in developing new therapeutic agents with antimicrobial efficacy.

Chemical Synthesis Techniques Research also delves into the chemical synthesis techniques of related triazolopyrimidines, emphasizing the versatility of these compounds in organic chemistry. For example, the work by H. Wamhoff et al. (1993) explores the heterocyclic synthesis involving triazolopyrimidines, illustrating the compound's significance in advancing synthetic methodologies for heterocyclic compounds.

Antibacterial and Antifungal Activity Further, J. H. Chauhan and H. Ram (2019) conducted a study on the synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives, assessing their antibacterial and antifungal activities. This research underscores the compound's potential in contributing to the development of new antimicrobial agents.

Supramolecular Chemistry Applications The compound's framework is also relevant in supramolecular chemistry, as indicated by research into the dihydropyrimidine functionality for creating novel hydrogen-bonded supramolecular assemblies. M. Fonari et al. (2004) investigated pyrimidine derivatives for co-crystallization with crown ethers, showcasing the compound's utility in designing complex molecular architectures.

properties

IUPAC Name

7-(3-hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-11-17(20(23)29)18(12-6-5-7-14(28)8-12)27-22(24-11)25-21(26-27)13-9-15(30-2)19(32-4)16(10-13)31-3/h5-10,18,28H,1-4H3,(H2,23,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBQJWLYMCTRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC(=CC=C4)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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